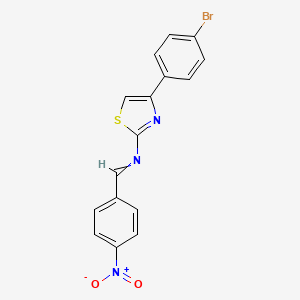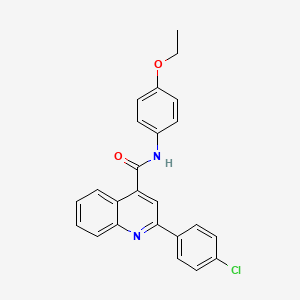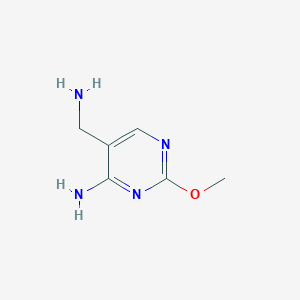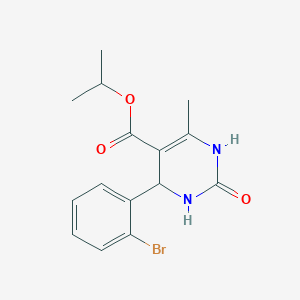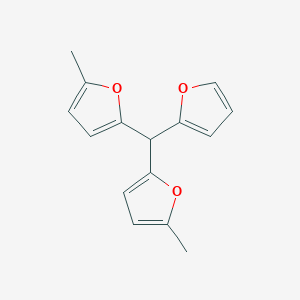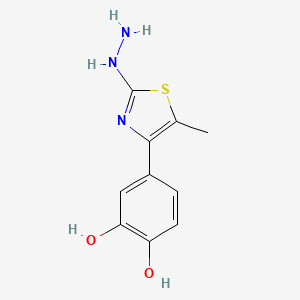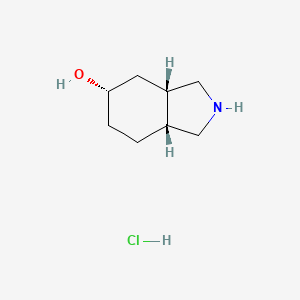
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure containing both a benzene ring and a pyrrole ring. The presence of a hydroxyl group at the 5-position and the hydrochloride salt form further enhance its chemical reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the isoindole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the isoindole ring, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the isoindole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Hydroxylated heterocycles: Molecules containing hydroxyl groups attached to various heterocyclic structures.
Uniqueness
(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride stands out due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. These features contribute to its unique reactivity and solubility, making it a valuable compound for diverse scientific applications.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1 |
Clave InChI |
RQZXEQGQTRITTG-CZEXFEQNSA-N |
SMILES isomérico |
C1C[C@H]2CNC[C@H]2C[C@H]1O.Cl |
SMILES canónico |
C1CC2CNCC2CC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

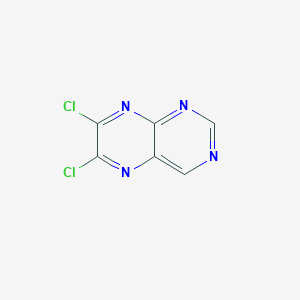
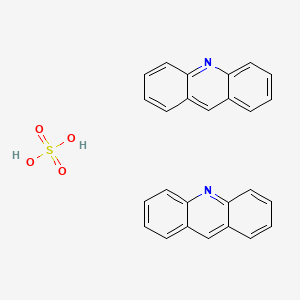
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)

